molecular formula C12H8N2O2S B1423819 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid CAS No. 869783-22-2

6-Thiophen-2-YL-1H-indazole-3-carboxylic acid

Cat. No. B1423819
M. Wt: 244.27 g/mol
InChI Key: DIDOERKUAPXZKL-UHFFFAOYSA-N
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Description

6-Thiophen-2-YL-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C12H8N2O2S . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of indazoles, including 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid, has been a subject of research in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid consists of a thiophene ring attached to an indazole ring at the 2-position, with a carboxylic acid group at the 3-position of the indazole ring .


Physical And Chemical Properties Analysis

The molecular formula of 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid is C12H8N2O2S . The molecular weight is 244.27 g/mol.

Scientific Research Applications

Antimicrobial Properties

6-Thiophen-2-YL-1H-indazole-3-carboxylic acid and its derivatives have shown promising results in antimicrobial activities. For example, novel thiophene derivatives have exhibited remarkable antibacterial and antifungal properties, particularly against E. coli and certain fungi (Mabkhot et al., 2017). Similarly, novel di-triazoles and 4-Arylidene Amino 4,5 Dihydro-1H-[1,2,4] triazole-5-one derivatives containing thiophen-2-yl groups have shown good antifungal activity against yeast fungi (Ünver et al., 2008).

Anticancer and Antitumor Activities

Compounds containing 6-Thiophen-2-YL-1H-indazole-3-carboxylic acid have been investigated for their potential anticancer and antitumor activities. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, derived from this acid, have been identified as potent inhibitors of Mycobacterium tuberculosis, suggesting potential applications in antitubercular therapy (Marvadi et al., 2020). Additionally, indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, have shown selective antiproliferative activities against certain cancer cells (Lu et al., 2020).

Other Applications

Research has also explored the synthesis of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, providing a foundation for developing new drugs with potential therapeutic applications (Safonov et al., 2017). Another study focused on synthesizing novel Pt(II)-complexes with an L-alanyl-based ligand, which have demonstrated potential for dual action in cancer treatment due to the presence of both the metal center and the amino acid moiety (Riccardi et al., 2019).

properties

IUPAC Name

6-thiophen-2-yl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOERKUAPXZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696296
Record name 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thiophen-2-YL-1H-indazole-3-carboxylic acid

CAS RN

869783-22-2
Record name 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 869783-22-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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